molecular formula C12H14O B14251129 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene CAS No. 244792-58-3

1-(Cyclopent-3-en-1-yl)-4-methoxybenzene

Cat. No.: B14251129
CAS No.: 244792-58-3
M. Wt: 174.24 g/mol
InChI Key: UIRASMTYABBZRW-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-en-1-yl)-4-methoxybenzene is an organic compound characterized by a cyclopentene ring attached to a methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene typically involves the reaction of cyclopent-3-en-1-yl derivatives with methoxybenzene under specific conditions. One common method involves the use of a cyclopent-3-en-1-yl halide and a methoxybenzene derivative in the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(Cyclopent-3-en-1-yl)-4-hydroxybenzene
  • 1-(Cyclopent-3-en-1-yl)-4-ethoxybenzene
  • 1-(Cyclopent-3-en-1-yl)-4-methylbenzene

Comparison: 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene is unique due to the presence of the methoxy group, which influences its reactivity and properties. Compared to its analogs, the methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in electrophilic aromatic substitution reactions .

Properties

CAS No.

244792-58-3

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-cyclopent-3-en-1-yl-4-methoxybenzene

InChI

InChI=1S/C12H14O/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10/h2-3,6-10H,4-5H2,1H3

InChI Key

UIRASMTYABBZRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC=CC2

Origin of Product

United States

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